

# JHU37152 vs. JHU37160: A Comparative Guide to Selecting the Optimal DREADD Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering precise control over neuronal activity.[1][2] The selection of an appropriate agonist is critical for the successful implementation of DREADD technology. This guide provides a comprehensive comparison of two potent and brain-penetrant DREADD agonists, **JHU37152** and JHU37160, to aid researchers in making an informed decision for their specific experimental needs.[3]

## Introduction to DREADD Technology

DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic small molecules.[2][4] This technology allows for the non-invasive and reversible manipulation of cell signaling pathways in specific cell populations. The most commonly used DREADDs are derived from human muscarinic acetylcholine receptors and are coupled to different G proteins to either activate (Gq-DREADDs like hM3Dq) or inhibit (Gi-DREADDs like hM4Di) neuronal activity.[1][4][5] The development of novel agonists with improved pharmacokinetic and pharmacodynamic profiles is crucial for advancing the translational potential of DREADD technology.[3]

#### In Vitro Characterization: Potency and Affinity



Both **JHU37152** and JHU37160 exhibit high affinity and potency for the commonly used hM3Dq and hM4Di DREADDs.[3][6][7] The following tables summarize their in vitro binding affinities (Ki) and potencies (EC50) from studies using HEK-293 cells.

Table 1: In Vitro Binding Affinity (Ki) of JHU37152 and JHU37160

| Agonist  | hM3Dq Ki (nM) | hM4Di Ki (nM) | Reference |
|----------|---------------|---------------|-----------|
| JHU37152 | 1.8           | 8.7           | [6][8]    |
| JHU37160 | 1.9           | 3.6           |           |

Table 2: In Vitro Potency (EC50) of JHU37152 and JHU37160

| Agonist  | hM3Dq EC50 (nM) | hM4Di EC50 (nM) | Reference |
|----------|-----------------|-----------------|-----------|
| JHU37152 | 5               | 0.5             | [3][6][8] |
| JHU37160 | 18.5            | 0.2             | [3]       |

As the data indicates, both compounds are highly potent. **JHU37152** displays a slightly higher potency for hM3Dq, while JHU37160 is more potent at the hM4Di receptor.[3]

#### **Signaling Pathways**

The activation of DREADDs by agonists like **JHU37152** and JHU37160 initiates intracellular signaling cascades. The specific pathway depends on the G protein to which the DREADD is coupled.





Click to download full resolution via product page

**Gq-DREADD Signaling Pathway** 



Click to download full resolution via product page

Gi-DREADD Signaling Pathway

## In Vivo Performance: Pharmacokinetics and Efficacy

A critical advantage of **JHU37152** and JHU37160 is their excellent brain penetrance, a significant improvement over the first-generation DREADD agonist Clozapine-N-Oxide (CNO). [3]

Table 3: Pharmacokinetic Properties of **JHU37152** and JHU37160 in Mice (0.1 mg/kg, IP)



| Agonist  | Brain to Serum Ratio (at 30 min) | Reference |
|----------|----------------------------------|-----------|
| JHU37152 | ~8                               | [3]       |
| JHU37160 | ~8                               | [3][9]    |

This high brain-to-serum ratio indicates active sequestration in brain tissue, ensuring effective target engagement.[3]

In vivo studies have demonstrated the potent effects of both agonists on locomotor activity in rodents.

Table 4: In Vivo Efficacy of JHU37152 and JHU37160



| Experiment                   | Animal<br>Model                   | DREADD          | Agonist &<br>Dose (IP)          | Observed<br>Effect                                                                          | Reference |
|------------------------------|-----------------------------------|-----------------|---------------------------------|---------------------------------------------------------------------------------------------|-----------|
| Locomotor<br>Activity        | D1-hM3Dq<br>and D1-<br>hM4Di mice | hM3Dq,<br>hM4Di | JHU37152<br>(0.01-1<br>mg/kg)   | Selective inhibition of locomotor activity                                                  | [3][6][8] |
| Locomotor<br>Activity        | D1-hM3Dq<br>and D1-<br>hM4Di mice | hM3Dq,<br>hM4Di | JHU37160<br>(0.01-1<br>mg/kg)   | Selective inhibition of locomotor activity                                                  | [3]       |
| Locomotor<br>Activity        | TH-hM3Dq<br>rats                  | hM3Dq           | JHU37152<br>(0.01–0.3<br>mg/kg) | Robust,<br>selective<br>increases in<br>locomotion                                          | [3]       |
| Locomotor<br>Activity        | TH-hM3Dq<br>rats                  | hM3Dq           | JHU37160<br>(0.01–0.3<br>mg/kg) | Robust,<br>selective<br>increases in<br>locomotion                                          | [3]       |
| Operant<br>Reward<br>Seeking | TH:Cre+ rats                      | hM4Di           | JHU37160 (3<br>mg/kg)           | Significantly reduced responding in DREADD rats, but increased responding in wild-type rats | [10]      |

Notably, a head-to-head comparison study in rats with inhibitory DREADDs in VTA dopamine neurons found that while both CNO and JHU37160 could suppress operant food seeking, the highest dose of JHU37160 (3 mg/kg) produced non-specific effects in wild-type animals.[11][10] Another study reported that a high dose (1 mg/kg) of JHU37160 produced anxiety-like behavior in rats in the absence of DREADD expression.[12] These findings underscore the importance



of careful dose selection and the inclusion of appropriate control groups in behavioral experiments.

## **Experimental Protocols**

Detailed methodologies are crucial for replicating and building upon research findings. Below are summaries of key experimental protocols.

In Vitro Potency and Affinity Assays (HEK-293 cells)

- Cell Culture and Transfection: HEK-293 cells are cultured and transfected with plasmids encoding the DREADD receptor (hM3Dq or hM4Di).
- Binding Assays (Ki): To determine the binding affinity, competitive binding assays are
  performed using a radiolabeled ligand (e.g., [3H]clozapine) and increasing concentrations of
  the unlabeled agonist (JHU37152 or JHU37160). The concentration of the agonist that
  displaces 50% of the radiolabeled ligand is used to calculate the Ki.
- Functional Assays (EC50):
  - For hM3Dq (Gq-coupled): Changes in intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4) or a BRET-based sensor in response to a range of agonist concentrations.
  - For hM4Di (Gi-coupled): The inhibition of forskolin-stimulated cAMP production is measured using a variety of commercially available kits (e.g., LANCE cAMP assay) at different agonist concentrations.
- Data Analysis: The resulting data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Locomotor Activity Studies

 Animal Models: Transgenic mice or rats expressing Cre recombinase under a specific promoter (e.g., dopamine transporter, DAT-Cre) are used. AAV vectors carrying a Credependent DREADD construct are injected into the target brain region (e.g., ventral tegmental area).







- Drug Administration: **JHU37152** or JHU37160 is dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via intraperitoneal (IP) injection at various doses.
- Behavioral Testing: Following agonist administration, animals are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated tracking software.
- Controls: A vehicle-only group and a wild-type (non-DREADD expressing) group receiving the agonist are essential controls to account for any non-specific effects of the drug or injection procedure.





Click to download full resolution via product page

General Experimental Workflow

#### **Conclusion and Recommendations**



Both **JHU37152** and JHU37160 are potent, brain-penetrant DREADD agonists that represent a significant advancement over previous compounds. The choice between them may depend on the specific DREADD being targeted and the desired behavioral outcome.

- For hM4Di-mediated inhibition, JHU37160 offers slightly higher in vitro potency.
- For hM3Dq-mediated activation, JHU37152 has a marginally better in vitro potency.

Crucially, researchers should be mindful of potential off-target effects at higher doses, as observed with JHU37160.[11][10][12] It is imperative to perform thorough dose-response studies and include wild-type controls receiving the agonist to ensure that the observed behavioral effects are specifically due to DREADD activation. Ultimately, the optimal agonist and dose should be empirically determined for each experimental paradigm.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DREADD: A Chemogenetic GPCR Signaling Platform PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemogenetics | Bio-Techne [bio-techne.com]
- 5. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hellobio.com [hellobio.com]
- 9. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 12. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JHU37152 vs. JHU37160: A Comparative Guide to Selecting the Optimal DREADD Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8140551#jhu37152-vs-jhu37160-which-dreadd-agonist-to-choose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com